![molecular formula C14H14N2O3S B401550 3-methyl-N-(4-sulfamoylphenyl)benzamide CAS No. 304666-35-1](/img/structure/B401550.png)
3-methyl-N-(4-sulfamoylphenyl)benzamide
Overview
Description
“3-methyl-N-(4-sulfamoylphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O3S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of sulfonamide derivatives, such as “this compound”, typically involves the reaction of 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives . The reaction is usually facilitated by a peptide coupling reagent such as EDCI and HOBt . The progress of the reaction can be monitored using thin layer chromatography .Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 290.338 Da, and the monoisotopic mass is 290.072510 Da .Scientific Research Applications
Enzyme Inhibition and Structure-Activity Relationships
3-methyl-N-(4-sulfamoylphenyl)benzamide has been utilized in synthesizing novel compounds with inhibitory activity against specific enzymes. For instance, acridine and bis acridine sulfonamides synthesized using this compound have shown effective inhibition of cytosolic carbonic anhydrase isoforms II and VII, revealing insights into structure-activity relationships in enzyme inhibition (Ulus et al., 2013).
Antitubercular Activity
A series of novel N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide derivatives have been developed and assessed for their antitubercular properties. These compounds have been tested against Mycobacterium tuberculosis, showcasing the potential of this compound derivatives in treating tuberculosis (Dighe et al., 2012).
Molecular Structural Analysis
The compound's role in molecular structural analysis is evident in studies using X-ray diffractions and Density Functional Theory (DFT) calculations. These techniques help determine the molecular structure and properties of derivatives like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide (Demir et al., 2015).
Anticancer Research
Derivatives of this compound have been synthesized and tested for their antitumor activity. These compounds showed reasonable activity against numerous human tumor cell lines, indicating potential applications in cancer therapy (Sławiński, 2004).
Electrophysiological Activity
Certain N-substituted imidazolylbenzamides or benzene-sulfonamides, derivatives of this compound, have shown significant electrophysiological activity. These compounds have been explored as potential selective class III agents, highlighting their use in cardiac arrhythmia research (Morgan et al., 1990).
Anticonvulsant Properties
Research has also explored the anticonvulsant properties of certain 3-(p-sulfamoylphenyl)-4(3H)-quinazolinone derivatives. These compounds, synthesized through condensation processes involving this compound, showed significant effects against induced convulsions, suggesting potential applications in epilepsy treatment (Ossman & Barakat, 1994).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-(4-sulfamoylphenyl)benzamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a significant role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis and the resulting pH modification .
Mode of Action
This compound acts as an inhibitor of CA IX . By inhibiting this enzyme, the compound interferes with the tumor cells’ metabolic shift to anaerobic glycolysis . This disruption can lead to a decrease in tumor cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is crucial for tumor cell survival and proliferation under hypoxic conditions . By inhibiting CA IX, this compound disrupts this pathway, potentially leading to decreased tumor growth .
Pharmacokinetics
Sulfonamides, the class of compounds to which this molecule belongs, are generally well-absorbed and widely distributed in the body
Result of Action
The inhibition of CA IX by this compound leads to a disruption in tumor cell metabolism . This disruption can result in decreased cell proliferation and potentially tumor growth . Some derivatives of this compound have shown significant anti-proliferative activity against certain cancer cell lines .
Action Environment
The action of this compound is influenced by the tumor microenvironment. The hypoxic conditions in solid tumors lead to the overexpression of CA IX , making these tumors more susceptible to the action of this compound.
properties
IUPAC Name |
3-methyl-N-(4-sulfamoylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10-3-2-4-11(9-10)14(17)16-12-5-7-13(8-6-12)20(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUQJDKTSHFABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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